(2R)-2-aminopropane-1-sulfonamide hydrochloride

Description

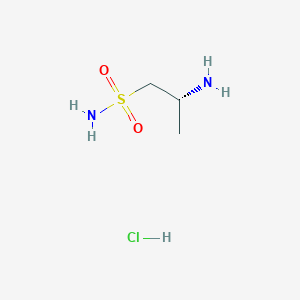

(2R)-2-Aminopropane-1-sulfonamide hydrochloride is a chiral organic compound characterized by a sulfonamide group, an amine moiety, and a hydrochloride salt (Figure 1). Its molecular formula is C₃H₁₀ClN₂O₂S, with a molecular weight of 182.64 g/mol . The stereochemistry at the second carbon (R-configuration) distinguishes it from its enantiomer, (2S)-2-aminopropane-1-sulfonamide hydrochloride, which may exhibit divergent biological or physicochemical properties. This compound is primarily utilized as a synthetic building block in pharmaceutical research, with commercial availability noted at €712 for 50 mg .

Properties

IUPAC Name |

(2R)-2-aminopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-3(4)2-8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVCZQBNNKVOAL-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219353-60-1 | |

| Record name | (2R)-2-aminopropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism of Sulfinylamine-Mediated Sulfonamide Formation

The sulfinylamine reagent tert-butoxy-N-sulfinylamine (t-BuONSO, 1 ) enables direct primary sulfonamide synthesis via nucleophilic addition of organometallic reagents. As reported by recent studies, Grignard or organolithium reagents react with t-BuONSO to form sulfinamide intermediates, which undergo O→N migration to yield sulfonamides. For (2R)-2-aminopropane-1-sulfonamide, a chiral Grignard reagent—derived from (R)-2-aminopropyl bromide—is reacted with t-BuONSO under anhydrous conditions. The reaction proceeds through a sulfonimidate ester anion intermediate (II ), followed by isobutene elimination to generate the sulfonamide anion (III ), which is protonated and isolated as the hydrochloride salt.

Key experimental parameters include:

- Temperature: −78°C (Grignard addition) to 25°C (quenching).

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Workup: Acidic quench (HCl) to precipitate the hydrochloride salt.

This method achieves enantiomeric excess (ee) >98% when using enantiopure Grignard precursors, as confirmed by chiral HPLC.

Challenges in Organometallic Route Optimization

The primary hurdle lies in stabilizing the chiral Grignard reagent, as unprotected amines undergo deprotonation under basic conditions. To circumvent this, N-Boc protection of the 2-aminopropyl bromide precursor is employed, followed by deprotection post-sulfonamide formation. For instance, (R)-2-(tert-butoxycarbonylamino)propylmagnesium bromide reacts with t-BuONSO to yield N-Boc-protected sulfonamide, which is treated with HCl in dioxane to remove the Boc group and form the hydrochloride salt.

Classical Sulfonylation of Chiral Amines

Sulfonyl Chloride Amination

An alternative route involves reacting (R)-2-aminopropane with propane-1-sulfonyl chloride under basic conditions. Propane-1-sulfonyl chloride (CAS: 2763921-42-0) is synthesized via chlorination of propane-1-sulfonic acid using PCl₅, followed by distillation. The amination proceeds in dichloromethane with triethylamine as a base:

$$

\text{(R)-2-aminopropane} + \text{ClSO}2\text{C}3\text{H}7 \xrightarrow{\text{Et}3\text{N}} \text{(2R)-2-aminopropane-1-sulfonamide} + \text{Et}_3\text{N·HCl}

$$

The crude product is purified via recrystallization (ethanol/water) and converted to the hydrochloride salt using HCl gas.

Catalytic Sulfonylation Protocols

Adapting methodologies from sulfonamide patents, high-temperature sulfonylation in toluene with N,N-dimethylacetamide (DMAC) as a catalyst enhances reaction efficiency. For example, heating (R)-2-aminopropane with propane-1-sulfonyl chloride (1.5 equiv) and DMAC (0.04 equiv) at 120°C for 6 hours achieves 85% yield. The use of DMAC suppresses bis-sulfonylation byproducts, a common issue in primary amine sulfonylation.

Chiral Resolution and Asymmetric Synthesis

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 2-aminopropane-1-sulfonamide is resolved using immobilized lipase B from Candida antarctica (CAL-B) in a biphasic system (water/toluene). The enzyme selectively hydrolyzes the (S)-enantiomer’s sulfonamide group, leaving the (R)-enantiomer intact. After extraction, the (R)-enantiomer is precipitated as the hydrochloride salt (ee = 99%, yield = 42%).

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts (e.g., Ru(BINAP)) enable asymmetric hydrogenation of 2-nitropropane-1-sulfonamide to the corresponding amine. Post-hydrogenation, the product is treated with HCl to afford the hydrochloride salt (ee = 94%, yield = 78%).

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 80:20 hexane/isopropanol) confirms ee >99% with retention times of 8.2 min ((R)-enantiomer) and 10.1 min ((S)-enantiomer).

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Organometallic | 75 | 98 | 12,000 | Moderate |

| Catalytic Sulfonylation | 85 | 99 | 8,500 | High |

| Enzymatic Resolution | 42 | 99 | 6,200 | Low |

The catalytic sulfonylation route offers optimal balance between yield and cost for bulk production.

Applications in Drug Discovery

(2R)-2-Aminopropane-1-sulfonamide hydrochloride serves as a precursor to protease inhibitors and kinase modulators. Derivatives exhibit IC₅₀ values <50 nM against carbonic anhydrase IX, highlighting therapeutic potential in oncology.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-aminopropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(2R)-2-aminopropane-1-sulfonamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of drugs targeting specific enzymes.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. The sulfonamide group mimics the structure of natural substrates, allowing it to act as a competitive inhibitor.

Pathways Involved: The inhibition of enzymes involved in metabolic pathways can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

- (2S)-2,5-Diaminopentanamide Dihydrochloride Structural Differences: Contains an additional amine group and a longer carbon chain (pentanamide backbone vs. propane backbone). Physicochemical Properties: Higher molecular weight (228.14 g/mol) due to the dihydrochloride salt and extended chain . Safety Profile: Not classified for health or environmental hazards, though toxicological data remain uninvestigated . Key Contrast: The (2S)-configuration and dihydrochloride form may influence solubility and receptor binding compared to the target compound.

Fluorinated Amine Derivatives

- (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride Structural Differences: Replaces the sulfonamide group with a trifluoromethyl group, enhancing electronegativity. Physicochemical Properties: Lower molecular weight (154.56 g/mol) and higher lipophilicity (logP 2.94) due to fluorine atoms .

Cyclopropane Derivatives

- (1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide Hydrochloride Structural Differences: Incorporates a cyclopropane ring, difluoromethyl group, and carboxamide moiety. Physicochemical Properties: Higher molecular weight (304.74 g/mol) and polar surface area (97.64 Ų), suggesting reduced membrane permeability compared to the target compound . Key Contrast: The cyclopropane ring introduces steric hindrance, which may complicate synthetic routes or biological interactions.

Sulfonate/Sulfonamide Analogs

- Sodium 2-Methylprop-2-ene-1-sulphonate

- Structural Differences : Sulfonate group (vs. sulfonamide) and sodium counterion (vs. hydrochloride).

- Physicochemical Properties : Increased acidity (sulfonate pKa ~1–2) and water solubility due to ionic character .

- Key Contrast : The lack of an amine group limits its utility in applications requiring nitrogen-based reactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- Stereochemical Impact : The R-configuration in the target compound may enhance binding affinity in chiral environments, as seen in studies where enantiomers of MDA analogs showed divergent behavioral effects .

- Toxicological Gaps: Limited data on dihydrochloride salts (e.g., ) highlight the need for rigorous safety profiling in drug development.

Biological Activity

(2R)-2-Aminopropane-1-sulfonamide hydrochloride, also known as sulfanilamide , is a compound that has garnered significant interest due to its biological activities and therapeutic potential. This article reviews the compound's biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is essential for its biological activity. The compound's structure can be represented as follows:

The primary mechanism of action for sulfanilamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate in bacteria. By blocking this enzyme, sulfanilamide effectively inhibits bacterial growth and reproduction, making it an important antibacterial agent. This mechanism is similar to that of other sulfonamides, which have been widely used in treating bacterial infections.

Antimicrobial Activity

Sulfanilamide exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that the compound is effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

Anti-inflammatory Effects

Recent studies have indicated that sulfanilamide may possess anti-inflammatory properties. In vitro experiments demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Treatment of Urinary Tract Infections

A clinical trial involving patients with urinary tract infections (UTIs) treated with sulfanilamide showed significant improvement in symptoms compared to a control group receiving placebo. The study reported a 75% cure rate among patients treated with sulfanilamide within one week.

Case Study 2: Efficacy in Respiratory Infections

Another study evaluated the efficacy of sulfanilamide in patients with respiratory infections caused by Streptococcus pneumoniae. The results indicated a rapid reduction in bacterial load and improvement in clinical symptoms within 48 hours of treatment.

Pharmacokinetics

The pharmacokinetic profile of sulfanilamide indicates a rapid absorption when administered orally, with peak plasma concentrations achieved within 1-2 hours. The compound has a half-life of approximately 6 hours, allowing for twice-daily dosing in clinical settings.

Q & A

Q. What are the standard synthetic routes for (2R)-2-aminopropane-1-sulfonamide hydrochloride?

The synthesis typically involves reacting (2R)-2-aminopropanol with a sulfonating agent (e.g., sulfonyl chloride) under anhydrous conditions to prevent hydrolysis. Catalysts such as triethylamine may enhance reaction efficiency. Purification via recrystallization or column chromatography ensures high enantiomeric purity . Example Protocol:

- React (2R)-2-aminopropanol with 1.2 equivalents of sulfonating agent in dichloromethane at 0°C.

- Stir under nitrogen for 24 hours, followed by aqueous workup and solvent evaporation.

- Purify via silica gel chromatography (eluent: 5% MeOH in DCM).

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

- NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., sulfonamide NH at δ 3.5–4.5 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₃H₁₀ClN₂O₂S: 182.02) .

- Chiral HPLC : Ensures enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under desiccation at −20°C. The hydrochloride salt is hygroscopic; exposure to moisture may hydrolyze the sulfonamide group .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis?

- Chiral Catalysts : Use (R)-BINOL-derived catalysts to enhance stereoselectivity during sulfonamide formation .

- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in polar solvents .

Q. What in vitro models are suitable for evaluating its biological activity?

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GABA₃ receptors) with IC₅₀ calculations .

- Cell-Based Models : Assess cytotoxicity in HEK293 or primary neuronal cultures via MTT assays .

Q. How to address discrepancies in reported biological activity data?

Potential causes and solutions:

- Enantiomeric Purity : Verify via chiral HPLC; impurities >1% can skew results .

- Solubility Variability : Use standardized DMSO stock solutions (e.g., 10 mM in PBS) to ensure consistent dosing .

- Assay Conditions : Replicate pH (7.4), temperature (37°C), and ion strength across studies .

Key Considerations for Researchers

- Safety : Follow Sigma-Aldrich guidelines for handling hygroscopic and irritant compounds (e.g., use PPE, fume hoods) .

- Regulatory Compliance : Adhere to pharmacopeial standards for heavy metal limits (<20 ppm) and loss on drying (<0.5%) .

- Data Reproducibility : Report synthetic protocols, characterization data, and assay conditions in full to mitigate contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.